Cdc25B Inhibitory Potency: 1‑Ethyl‑Pyrazole Analogue vs. 1‑Methyl and 1‑Benzyl Congeners
In a systematic structure‑activity relationship (SAR) study of N‑substituted maleimide‑fused pyrazoles, Chen et al. (2010) evaluated a series of Cdc25B inhibitors in a recombinant enzyme assay using the fluorogenic substrate 6,8‑difluoro‑4‑methylumbelliferyl phosphate (DiFMUP) [1]. The 1‑ethyl‑pyrazole analogue exhibited an IC₅₀ of 1.8 ± 0.3 µM, whereas the 1‑methyl analogue gave an IC₅₀ of 14.2 ± 1.8 µM (~7.9‑fold less potent) and the 1‑benzyl analogue had an IC₅₀ > 50 µM (>28‑fold less potent). The data demonstrate that the ethyl group is the optimal N‑substituent for engaging the hydrophobic pocket adjacent to the catalytic cysteine, and that the 1‑benzyl derivative is essentially inactive at concentrations that would be achievable in a screening campaign.
| Evidence Dimension | Cdc25B phosphatase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | 1.8 ± 0.3 µM |
| Comparator Or Baseline | 1‑Methyl analogue: 14.2 ± 1.8 µM; 1‑Benzyl analogue: > 50 µM |
| Quantified Difference | 7.9‑fold vs. 1‑methyl; >28‑fold vs. 1‑benzyl |
| Conditions | Recombinant human Cdc25B phosphatase, DiFMUP substrate, pH 8.0, 30 °C, 30 min incubation |
Why This Matters
The 7.9‑fold potency gain over the 1‑methyl congener directly translates to a lower compound concentration required for cellular target engagement, reducing the risk of off‑target effects at screening concentrations.
- [1] Chen, H.‑J.; Liu, Y.; Wang, L.‑N.; Shen, Q.; Li, J.; Nan, F.‑J. Discovery and structural optimization of pyrazole derivatives as novel inhibitors of Cdc25B. Bioorg. Med. Chem. Lett. 2010, 20, 2876‑2879. DOI: 10.1016/j.bmcl.2010.03.040. View Source
